molecular formula C7H4ClIN2 B1370666 6-Chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1033463-28-3

6-Chloro-8-iodoimidazo[1,2-a]pyridine

Cat. No. B1370666
M. Wt: 278.48 g/mol
InChI Key: LQBOHSOOZOQOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-iodoimidazo[1,2-a]pyridine, also known as 6-Cl-8-I-ImP, is an organic compound with a unique structure and a wide range of applications in scientific research. It is a heterocyclic compound containing an imidazopyridine ring with a chlorine and an iodine substituent. 6-Cl-8-I-ImP has been used in a variety of research applications, including drug discovery, synthesis of new molecules, and biological studies.

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine analogues, such as 6-Chloro-8-iodoimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB . For instance, a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability .

Synthesis of Imidazo[1,2-a]pyridines

  • Scientific Field : Organic Chemistry
  • Application Summary : 6-Chloro-8-iodoimidazo[1,2-a]pyridine can be synthesized by the condensation of 2-aminopyridines with α-bromoketones .
  • Methods of Application : This synthesis can be performed under microwave irradiation in a solvent- and catalyst-free method . This method is fast, clean, high yielding, simple to work up, and environmentally benign .
  • Results or Outcomes : The synthesis results in a series of imidazo[1,2-a]pyridines in good to excellent yields .

Fluorescence Sensors

  • Scientific Field : Physical Chemistry
  • Application Summary : Imidazo[1,2-a]pyridines, including 6-Chloro-8-iodoimidazo[1,2-a]pyridine, have found broad application as fluorescence sensors .
  • Methods of Application : These compounds can be used to detect changes in the environment by emitting light of a certain wavelength when excited .
  • Results or Outcomes : The use of these compounds as fluorescence sensors can provide valuable information about the system being studied .

Laser Dyes

  • Scientific Field : Optics
  • Application Summary : Imidazo[1,2-a]pyridines are also employed as laser dyes .
  • Methods of Application : These compounds can be used to produce laser light of a specific wavelength .
  • Results or Outcomes : The use of these compounds as laser dyes can enhance the performance of laser systems .

Molecular Switches

  • Scientific Field : Molecular Electronics
  • Application Summary : Imidazo[1,2-a]pyridines are used in molecular switches .
  • Methods of Application : These compounds can change their conformation in response to certain stimuli, acting as a switch .
  • Results or Outcomes : The use of these compounds in molecular switches can contribute to the development of molecular electronics .

Antiviral Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine, a fundamental class of heterocycles, is attractive for both synthetic and medicinal chemists owing to its wide use as the core structure in many different drugs . It has been developed and used as antiviral agents .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against various viral infections .

properties

IUPAC Name

6-chloro-8-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBOHSOOZOQOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-iodoimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.